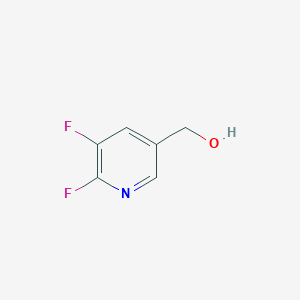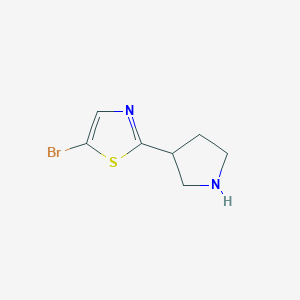
5-Bromo-2-(pyrrolidin-3-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(pyrrolidin-3-yl)thiazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)thiazole typically involves the reaction of a thiazole derivative with a brominating agent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms within the thiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones.
科学的研究の応用
5-Bromo-2-(pyrrolidin-3-yl)thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)thiazole involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole: Similar in structure but with a different substitution pattern on the thiazole ring.
2-(Pyrrolidin-3-yl)thiazole: Lacks the bromine atom, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-(pyrrolidin-3-yl)thiazole is unique due to the presence of both bromine and nitrogen atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of these elements within the thiazole ring makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H9BrN2S |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
5-bromo-2-pyrrolidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-6-4-10-7(11-6)5-1-2-9-3-5/h4-5,9H,1-3H2 |
InChIキー |
GNRBGSKHWBQTIH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
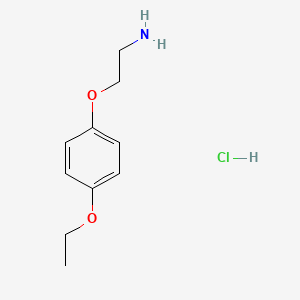
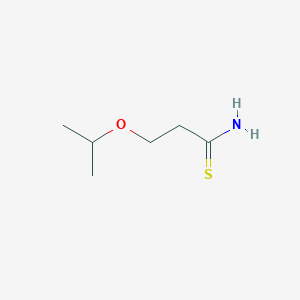
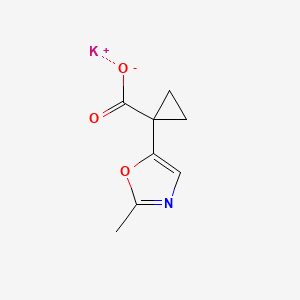
amino}propane-2-sulfinate](/img/structure/B13589375.png)

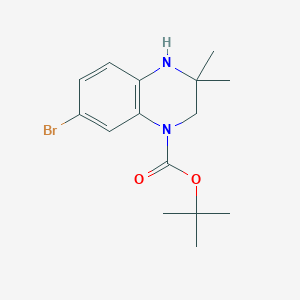
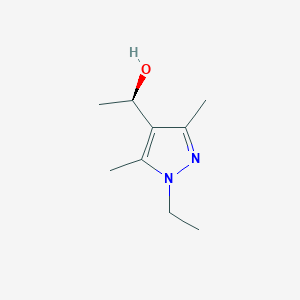
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

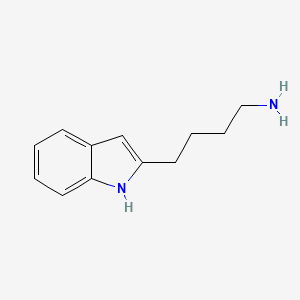
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
